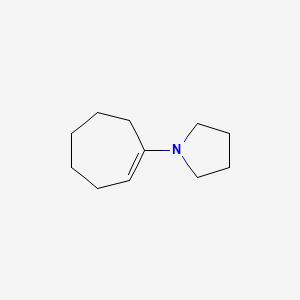
1-(Cyclohept-1-en-1-yl)pyrrolidine
Cat. No. B1296974
Key on ui cas rn:
14092-11-6
M. Wt: 165.27 g/mol
InChI Key: UETVMGUBKRBHAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03997557
Procedure details


A solution of 80 g (0.28 mole) of p-bromophenacyl bromide in dry dimethylformamide is added dropwise to a cooled solution of 40.2 g (0.28 mole) of 1-pyrrolidino-1-cycloheptene in dry dimethylformamide. After stirring at ambient temperature for 24 hours, and at 100° C. for 5 hours, water is added and the mixture is stirred for an additional 4 hours. The reaction mixture is poured into 1500 ml. of water and extracted with chloroform. The chloroform solution is washed with water, dried, and evaporated to a red oil which is stirred at 100° for 1 hour under a high vacuum. Upon cooling the oil converts to a semi-solid. The semi-solid is crystallized from an ethanol - cyclohexane mixture to give 2-(p-bromophenacyl)cycloheptanone, m.p. 124°-127° C.





Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6](=[O:9])[CH2:7]Br)=[CH:4][CH:3]=1.N1([C:17]2[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH:18]=2)CCCC1.[OH2:24]>CN(C)C=O>[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6](=[O:9])[CH2:7][CH:18]2[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][C:17]2=[O:24])=[CH:4][CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
80 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C(CBr)=O)C=C1
|
|
Name
|
|
|
Quantity
|
40.2 g
|
|
Type
|
reactant
|
|
Smiles
|
N1(CCCC1)C1=CCCCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at ambient temperature for 24 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
at 100° C. for 5 hours
|
|
Duration
|
5 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred for an additional 4 hours
|
|
Duration
|
4 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture is poured into 1500 ml
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
of water and extracted with chloroform
|
WASH
|
Type
|
WASH
|
|
Details
|
The chloroform solution is washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to a red oil which
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
is stirred at 100° for 1 hour under a high vacuum
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Upon cooling the oil converts to a semi-solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The semi-solid is crystallized from an ethanol - cyclohexane mixture
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C(CC2C(CCCCC2)=O)=O)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
